molecular formula C7H17NO5S B3339771 diethyl sulfate;N,N-dimethylformamide CAS No. 1228182-35-1

diethyl sulfate;N,N-dimethylformamide

Cat. No.: B3339771
CAS No.: 1228182-35-1
M. Wt: 227.28 g/mol
InChI Key: SUJIBCQQGOIFTI-UHFFFAOYSA-N
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Description

Diethyl sulfate: is an organosulfur compound with the formula (C₂H₅)₂SO₄. It is a colorless, oily liquid with a faint peppermint odor. This compound is toxic, combustible, and likely carcinogenic. It is primarily used as an ethylating agent in various chemical reactions .

N,N-Dimethylformamide: is an organic compound with the formula (CH₃)₂NC(O)H. It is a colorless liquid with a high boiling point and is miscible with water and most organic solvents. N,N-Dimethylformamide is widely used as a polar aprotic solvent in chemical reactions .

Preparation Methods

Diethyl sulfate: can be synthesized through the reaction of chlorosulfuric acid with ethanol, followed by heating the resulting ethyl sulfate with sodium sulfate. The reaction steps are as follows :

  • ClSO₃H + C₂H₅OH → C₂H₅OSO₃H + HCl
  • 2 C₂H₅OSO₃H + Na₂SO₄ → (C₂H₅O)₂SO₂ + 2 NaHSO₄

N,N-Dimethylformamide: is produced industrially by reacting dimethylamine with carbon monoxide in methanol or by reacting methyl formate with dimethylamine. In the laboratory, it can be prepared by reacting dimethylamine with formic acid .

Chemical Reactions Analysis

Diethyl sulfate: undergoes various chemical reactions, including:

N,N-Dimethylformamide: participates in numerous reactions, such as:

Scientific Research Applications

Diethyl sulfate: is used in the synthesis of biologically active compounds, such as bispyrazole and pyrazolopyrimidine derivatives.

N,N-Dimethylformamide: has a wide range of applications in scientific research, including:

Mechanism of Action

Diethyl sulfate: acts as an alkylating agent, transferring ethyl groups to nucleophilic sites on molecules. This process can lead to the formation of ethylated products, which may have altered chemical and biological properties .

N,N-Dimethylformamide: functions as a polar aprotic solvent, stabilizing polar intermediates and facilitating various chemical reactions. It can also act as a reagent, providing formyl groups in formylation reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

diethyl sulfate;N,N-dimethylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S.C3H7NO/c1-3-7-9(5,6)8-4-2;1-4(2)3-5/h3-4H2,1-2H3;3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJIBCQQGOIFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)OCC.CN(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500265
Record name Diethyl sulfate--N,N-dimethylformamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-35-1
Record name Diethyl sulfate--N,N-dimethylformamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-35-1
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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